molecular formula C7H8N2O3 B13467803 4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid

4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13467803
M. Wt: 168.15 g/mol
InChI Key: WUJNIINWSWNUJU-UHFFFAOYSA-N
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Description

4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing three carbon atoms and two adjacent nitrogen atoms

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

4-acetyl-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-4(10)5-3-8-9(2)6(5)7(11)12/h3H,1-2H3,(H,11,12)

InChI Key

WUJNIINWSWNUJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N=C1)C)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclocondensation, and palladium catalysts for coupling reactions . The reaction conditions are typically mild, with reactions often carried out at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the aryl hydrocarbon receptor, suppressing osteoblast proliferation and differentiation through the activation of the ERK signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Biological Activity

4-Acetyl-1-methyl-1H-pyrazole-5-carboxylic acid is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies that highlight its importance in various fields, particularly in cancer therapy and enzyme inhibition.

The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes. Notably, it has been identified as a potent and selective inhibitor of D-amino acid oxidase (DAO), which is crucial in protecting cells from oxidative stress caused by D-serine. This inhibition mechanism suggests potential therapeutic applications in pain management and neuroprotection.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Various studies indicate that derivatives of pyrazole compounds, including this compound, show promising results against different cancer cell lines. For instance, it has been evaluated for its antiproliferative effects on hormone-independent prostate cancer cells (PC-3) and neuroblastoma cells (SH-SY5Y), demonstrating significant growth inhibition under hypoxic conditions .
  • Enzyme Inhibition : The compound is recognized for its ability to inhibit carbonic anhydrases (CAs), particularly isoforms IX and XII. These enzymes are implicated in various physiological processes, including respiration and fluid balance. Inhibition studies have shown that certain derivatives can selectively target these isoforms, suggesting their potential use in treating diseases associated with dysregulated CA activity.
  • Anti-inflammatory Effects : Research has also highlighted the anti-inflammatory properties of pyrazole derivatives. Compounds similar to this compound have demonstrated efficacy in reducing inflammation markers in vitro and in vivo, showcasing their potential as therapeutic agents against inflammatory diseases .

Case Studies

Several case studies illustrate the compound's biological activity:

  • Cancer Cell Line Studies : In a study evaluating the cytotoxic effects of various pyrazole derivatives on cancer cell lines, this compound exhibited significant antiproliferative activity against SH-SY5Y cells, achieving approximately 85% growth inhibition at higher concentrations .
  • Enzyme Interaction Studies : Interaction studies revealed that this compound binds effectively to carbonic anhydrases IX and XII, with binding affinities indicating potential for therapeutic applications in conditions like glaucoma and certain cancers .
  • Anti-inflammatory Activity : A series of pyrazole derivatives were tested for their anti-inflammatory effects using carrageenan-induced edema models. Some compounds demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin, indicating the potential clinical relevance of these derivatives .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeDescriptionReference
AnticancerSignificant growth inhibition in PC-3 and SH-SY5Y cells
Enzyme InhibitionSelective inhibitor of carbonic anhydrases IX and XII
Anti-inflammatoryComparable efficacy to indomethacin in edema models

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